![molecular formula C13H19N3O B15170936 N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine CAS No. 918136-38-6](/img/structure/B15170936.png)
N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by its unique structure, which includes a dimethyl group, an isopropyl ether group, and an amine group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate.
Etherification: The isopropyl ether group can be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Alkylated or acylated quinazoline derivatives.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular pathways.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
類似化合物との比較
Similar Compounds
4-Methylquinazoline: Lacks the isopropyl ether and amine groups.
8-Methoxyquinazoline: Contains a methoxy group instead of an isopropyl ether group.
2-Aminoquinazoline: Lacks the dimethyl and isopropyl ether groups.
Uniqueness
N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethyl group, isopropyl ether group, and amine group allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
918136-38-6 |
|---|---|
分子式 |
C13H19N3O |
分子量 |
233.31 g/mol |
IUPAC名 |
N,4-dimethyl-8-propan-2-yloxy-3,4-dihydro-1H-quinazolin-2-imine |
InChI |
InChI=1S/C13H19N3O/c1-8(2)17-11-7-5-6-10-9(3)15-13(14-4)16-12(10)11/h5-9H,1-4H3,(H2,14,15,16) |
InChIキー |
PGMNDAZLZGOWHP-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C(=CC=C2)OC(C)C)NC(=NC)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


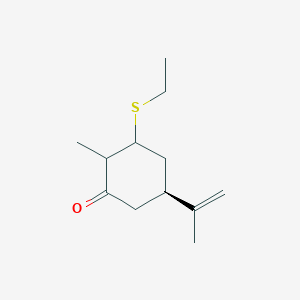
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline](/img/structure/B15170865.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)
![2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170873.png)
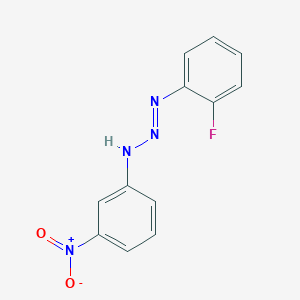
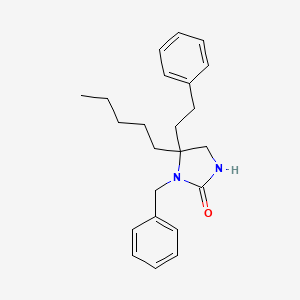
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-](/img/structure/B15170888.png)
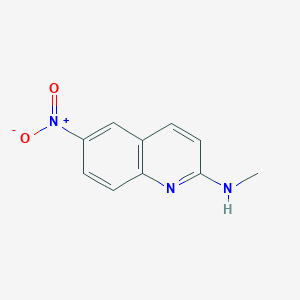
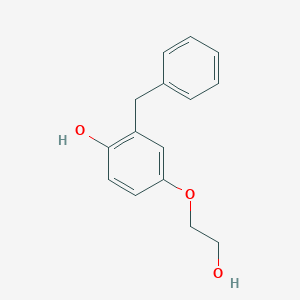
![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)
![4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol](/img/structure/B15170928.png)
![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)
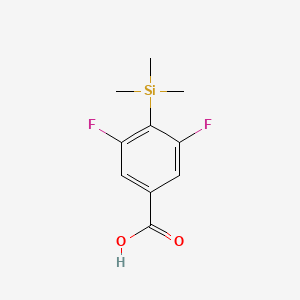
![N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B15170933.png)
